
Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride is a complex organometallic compound that has garnered significant interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride typically involves the coordination of iridium with 2-phenylpyridine and 2-pyridin-2-ylpyridine-4-carboxylic acid ligands. One common method involves the reaction of iridium chloride with 2-phenylpyridine and 2-pyridin-2-ylpyridine-4-carboxylic acid in the presence of a suitable solvent, such as dichloromethane or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of automated reactors and purification systems to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various ligands can be introduced using reagents such as halides or phosphines in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium oxides, while reduction can produce iridium hydrides. Substitution reactions can result in a variety of iridium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride involves its ability to coordinate with various molecular targets. The compound can interact with enzymes, proteins, and nucleic acids, leading to changes in their structure and function. This interaction is often mediated by the iridium center, which can undergo redox reactions and form stable complexes with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride:
Ruthenium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride: Similar in structure but with different redox properties and applications in catalysis.
Platinum;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride: Known for its use in anticancer therapy and different coordination chemistry.
Uniqueness
This compound stands out due to its high stability, unique luminescent properties, and versatility in various applications. Its ability to form stable complexes with a wide range of ligands makes it a valuable compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C33H24ClIrN4O2-3 |
|---|---|
Molekulargewicht |
736.2 g/mol |
IUPAC-Name |
iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride |
InChI |
InChI=1S/C11H8N2O2.2C11H8N.ClH.Ir/c14-11(15)8-4-6-13-10(7-8)9-3-1-2-5-12-9;2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;/h1-7H,(H,14,15);2*1-6,8-9H;1H;/q;2*-1;;/p-1 |
InChI-Schlüssel |
ATNYQJUWOQIAHG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=NC=CC(=C2)C(=O)O.[Cl-].[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



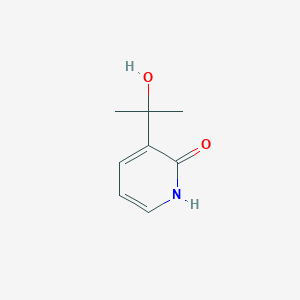
![2'-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine](/img/structure/B13669565.png)

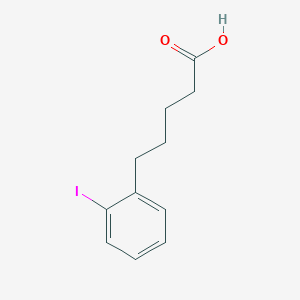
![Methyl 6-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669571.png)
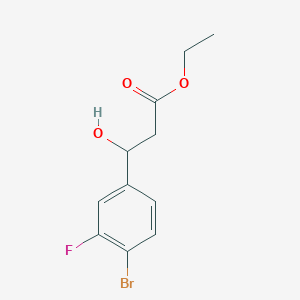

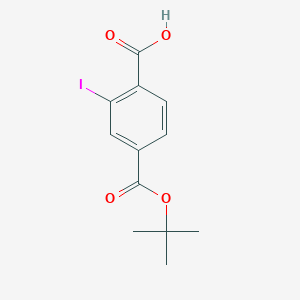
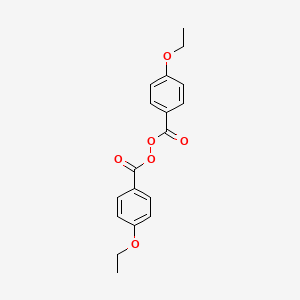
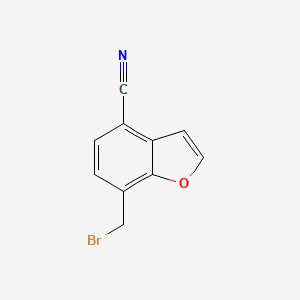
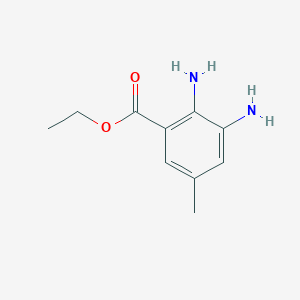
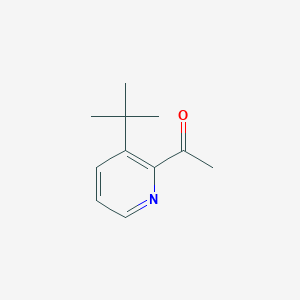
![Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669623.png)
